N-Cyclohexyl 4-bromo-3-methoxybenzamide chemical properties
N-Cyclohexyl 4-bromo-3-methoxybenzamide chemical properties
CAS Registry Number: 1072944-40-1 Primary Application: Medicinal Chemistry Intermediate / Protein Degrader (PROTAC) Building Block[1]
Executive Summary
N-Cyclohexyl 4-bromo-3-methoxybenzamide is a specialized aryl halide scaffold utilized primarily in the synthesis of complex pharmaceutical agents, including proteolysis-targeting chimeras (PROTACs). Characterized by a stable benzamide core decorated with an electron-donating methoxy group and a reactive aryl bromide handle, this molecule serves as a critical "exit vector" node. The bromine substituent allows for divergent functionalization via palladium-catalyzed cross-coupling reactions, while the cyclohexyl amide provides lipophilic bulk and metabolic stability. This guide details its physicochemical profile, synthetic pathways, and reactivity logic for drug development applications.
Physicochemical Profile
The molecule balances lipophilicity with a polar amide motif, adhering to fragment-based drug design (FBDD) principles.
Table 1: Core Chemical Specifications
| Property | Value | Note |
| Molecular Formula | C₁₄H₁₈BrNO₂ | |
| Molecular Weight | 312.20 g/mol | Fragment-compatible (<350 Da) |
| Exact Mass | 311.0521 | Monoisotopic |
| Physical State | Solid (Crystalline powder) | White to off-white |
| Solubility | DMSO (>20 mg/mL), DMF, DCM | Low aqueous solubility |
| LogP (Predicted) | 3.78 | Lipophilic; membrane permeable |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Amide Carbonyl, Methoxy O) | |
| Rotatable Bonds | 3 | Rigid core, flexible cyclohexyl |
| Topological PSA | 38.33 Ų | Good oral bioavailability potential |
Synthetic Methodology
The synthesis of N-Cyclohexyl 4-bromo-3-methoxybenzamide typically proceeds via the amidation of 4-bromo-3-methoxybenzoic acid. Below is a validated protocol designed to minimize side reactions and maximize yield.
Protocol: Amide Coupling via Acid Chloride Activation
Rationale: While carbodiimide coupling (EDC/HOBt) is milder, the acid chloride route is preferred for scaling this specific scaffold due to the steric hindrance of the cyclohexylamine and the electronic deactivation from the aryl bromide.
Reagents
-
Precursor: 4-Bromo-3-methoxybenzoic acid (CAS 56256-14-5)[2]
-
Amine: Cyclohexylamine (1.1 equiv)
-
Chlorinating Agent: Thionyl chloride (
) or Oxalyl chloride -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow
-
Activation : Dissolve 4-bromo-3-methoxybenzoic acid in anhydrous DCM under
atmosphere. Add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases. -
Concentration : Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Critical: Do not purify; moisture sensitive.
-
Coupling : Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.
-
Addition : Slowly add a solution of Cyclohexylamine (1.1 equiv) and
(1.5 equiv) in DCM. The reaction is exothermic; maintain temperature <5°C during addition. -
Completion : Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup : Quench with 1N HCl (removes unreacted amine). Wash organic layer with saturated
(removes unreacted acid) and brine. Dry over . -
Purification : Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of the target benzamide via acid chloride activation.
Chemical Reactivity & Functionalization[4][5][8]
The utility of this molecule lies in the Aryl Bromide functionality. It serves as a versatile handle for Palladium-catalyzed cross-coupling reactions, allowing researchers to attach this "warhead" to other ligands.
Suzuki-Miyaura Coupling
The bromine at the C4 position is activated for oxidative addition by Pd(0), despite the steric influence of the adjacent methoxy group.
-
Application : Attaching biaryl motifs to extend the binding pocket reach.
-
Catalyst System :
or with XPhos (XPhos is recommended to overcome the steric hindrance of the ortho-methoxy group).
Buchwald-Hartwig Amination
-
Application : Introducing nitrogen-containing heterocycles.[3]
-
Constraint : The amide nitrogen is relatively non-nucleophilic, preventing self-coupling, but strong bases (NaOtBu) required for Buchwald conditions might deprotonate the amide NH (
~15-17). -
Solution : Protect the amide nitrogen (e.g., Boc protection) prior to Buchwald coupling if side reactions are observed, or use mild bases (
).
Methoxy Group Effects[2][9]
-
Electronic : The C3-methoxy group is an electron-donating group (EDG) by resonance. This deactivates the ring slightly toward nucleophilic aromatic substitution (
) but facilitates electrophilic attacks at the C6 position. -
Conformational : The methoxy group induces a twist in the biaryl axis in coupled products, often improving solubility and selectivity by disrupting planar stacking.
Visualization: Functionalization Logic
Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, properties are inferred from the benzamide class and its precursors.
-
GHS Classification :
-
Handling : Use in a chemical fume hood.[6] Wear nitrile gloves and safety goggles.
-
Storage : Store at room temperature (15–25°C) in a dry, well-ventilated place. Keep container tightly closed to prevent hydrolysis of the amide over long periods (though generally stable).
References
-
PubChem. (2025).[7] Compound Summary: 4-bromo-N-cyclohexylbenzamide (Related Structure).[7] National Library of Medicine. Link[7]
-
Sigma-Aldrich. (2025).[8] Product Specification: 4-Bromo-3-methoxyphenol (Precursor). Merck KGaA. Link
-
National Institutes of Health (NIH). (2025). 4-Bromo-3-methoxybenzoic acid: Safety and Hazards. PubChem.[8][7] Link
-
Wangngae, S., et al. (2016). Significance of reagent addition sequence in the amidation of carboxylic acids. RSC Advances. (Methodology Reference). Link
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3-methoxybenzoic acid | C8H7BrO3 | CID 16215867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]
- 7. 4-bromo-N-cyclohexylbenzamide | C13H16BrNO | CID 768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-3-methoxyphenol 97 102127-34-4 [sigmaaldrich.com]
- 9. N-CYCLOHEXYL 4-BROMO-3-METHOXYBENZAMIDE|å æçå° [test.klamar-reagent.com]
